A Technical Guide to the Synthesis and Purification of Rat Amylin (8-37)
A Technical Guide to the Synthesis and Purification of Rat Amylin (8-37)
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and purification of rat amylin (8-37). This peptide fragment is a valuable tool in metabolic research, particularly in studies related to glucose homeostasis and amylin receptor pharmacology. This guide outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key processes and pathways.
Introduction
Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells. It plays a role in glycemic regulation by slowing gastric emptying, suppressing glucagon secretion, and promoting satiety. The (8-37) fragment of amylin is a C-terminal truncated analog that acts as a weak antagonist at amylin receptors (AMY).[1] The rat isoform of this fragment is often used in research due to its non-aggregating properties compared to its human counterpart.
The amino acid sequence for rat amylin (8-37) is: H-Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-Arg-Ser-Ser-Asn-Asn-Leu-Gly-Pro-Val-Leu-Pro-Pro-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH2 [2][3]
This guide details the chemical synthesis of this 30-amino acid, C-terminally amidated peptide using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and its subsequent purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Synthesis and Purification Workflow
The overall process for obtaining pure rat amylin (8-37) involves a series of sequential steps, from initial synthesis on a solid support to final purification and characterization. A generalized workflow is depicted below.
Caption: Figure 1: General Workflow for Rat Amylin (8-37) Synthesis and Purification
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol is based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the synthesis of C-terminally amidated peptides.
3.1.1. Materials and Reagents
-
Resin: Rink Amide MBHA resin (0.5 - 0.8 mmol/g substitution)
-
Amino Acids: Fmoc-protected amino acids with standard acid-labile side-chain protecting groups (e.g., Trt, Boc, tBu, Pbf)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection Reagent: 20% (v/v) piperidine in DMF
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Precipitation Solvent: Cold diethyl ether
3.1.2. Synthesis Procedure
The synthesis is typically performed on an automated peptide synthesizer. The following describes a single coupling cycle.
-
Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes.[4]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the vessel.
-
Treat again with 20% piperidine in DMF for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HBTU/HOBt in DMF.
-
Add 8 equivalents of DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Drain the reaction vessel and wash thoroughly with DMF.
-
-
Cycle Repetition: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminal Tyr to the N-terminal Ala. For "difficult" couplings, such as those involving proline or sequences prone to aggregation, a double coupling strategy (repeating step 3) may be employed.[5]
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and then IPA. Dry the resin under vacuum.
3.1.3. Cleavage and Deprotection
-
Transfer the dried peptide-resin to a cleavage vessel.
-
Add the cleavage cocktail (e.g., 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.
-
Lyophilize the crude peptide from a water/acetonitrile mixture to obtain a fluffy white powder.
Purification by RP-HPLC
The crude peptide is purified using preparative reversed-phase high-performance liquid chromatography.
3.2.1. Materials and Reagents
-
HPLC System: Preparative HPLC system with a UV detector.
-
Column: Preparative C18 column (e.g., 10 µm particle size, 300 Å pore size, 21.2 x 250 mm).
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Solvent: Mobile Phase A or a solvent that ensures complete dissolution of the crude peptide, such as hexafluoroisopropanol (HFIP) for aggregation-prone peptides.[6]
3.2.2. Purification Protocol
-
Crude Peptide Dissolution: Dissolve the lyophilized crude peptide in Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. The sample should be filtered through a 0.45 µm filter before injection.[7]
-
Method Development (Analytical Scale): It is recommended to first optimize the separation on an analytical C18 column with the same packing material. A typical scouting gradient would be a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[8]
-
Preparative Purification:
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient optimized from the analytical run. A shallow gradient (e.g., 0.5-1.0% increase in Mobile Phase B per minute) around the elution point of the target peptide will provide the best resolution.[9]
-
Monitor the elution profile at 214 nm and 280 nm.[10]
-
Collect fractions corresponding to the main peak.
-
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify those containing the pure desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.
Data Presentation
The following tables summarize typical quantitative data expected from the synthesis and purification of rat amylin (8-37).
Table 1: Synthesis Parameters and Yield
| Parameter | Value |
| Resin Type | Rink Amide MBHA |
| Resin Substitution | 0.6 mmol/g |
| Synthesis Scale | 0.25 mmol |
| Crude Peptide Yield (mg) | ~650 mg |
| Theoretical Yield (mg) | 800.15 mg |
| Crude Yield (%) | ~81% |
Table 2: HPLC Purification Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase, 10 µm, 300 Å |
| Dimensions | 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15 mL/min |
| Gradient | 20-50% B over 60 minutes |
| Detection Wavelength | 214 nm |
Table 3: Purity and Characterization
| Parameter | Result |
| Purity before HPLC | ~65-75% |
| Purity after HPLC | >95% (typically >98%) |
| Molecular Weight (Theoretical) | 3200.61 Da |
| Molecular Weight (Observed by MS) | 3200.5 ± 0.5 Da |
Amylin Receptor Signaling Pathway
Amylin receptors are heterodimeric G protein-coupled receptors (GPCRs) composed of the calcitonin receptor (CTR) complexed with one of three Receptor Activity-Modifying Proteins (RAMPs).[11][12] The specific RAMP determines the receptor subtype (AMY1, AMY2, or AMY3). Upon amylin binding, the receptor complex undergoes a conformational change, leading to the activation of intracellular signaling cascades, primarily through the Gs alpha subunit, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[13]
Caption: Figure 2: Amylin Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. Amylin (8-37),rat | PA16900 | Biosynth [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. US5424394A - Synthetic preparation of amylin and amylin analogues - Google Patents [patents.google.com]
- 6. Synthesis and purification of amyloidogenic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. hplc.eu [hplc.eu]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
